molecular formula C8H11NO B8673833 (6-Ethylpyridin-3-yl)methanol

(6-Ethylpyridin-3-yl)methanol

Cat. No. B8673833
M. Wt: 137.18 g/mol
InChI Key: HQVCSYRWRQWQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Ethylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Ethylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Ethylpyridin-3-yl)methanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(6-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H11NO/c1-2-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3

InChI Key

HQVCSYRWRQWQOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving the 1-(tert-butyl)-1,1-diphenylsilyl [(6-ethyl-3-pyridyl)methyl]ether (7.81 g, 20.8 mmol) in tetrahydrofuran (80 ml), TBAF (31.2 ml, 31.2 mmol) was added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with water and was extracted with ethyl acetate. After washing the extract with brine, it was dried over anhydrous sodium sulfate and filtered, the filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (2.25 g) as a colorless oil. (78.8% yield)
Name
1-(tert-butyl)-1,1-diphenylsilyl [(6-ethyl-3-pyridyl)methyl]ether
Quantity
7.81 g
Type
reactant
Reaction Step One
Name
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
78.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.